Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of trifluoromethyl-substituted pyrroles. The trifluoromethyl group (-CF₃) is known for its significant electronegativity and unique chemical properties, making compounds containing this group valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine derivatives, which share a similar structure to this compound, have been reported to exhibit target selectivity .
Mode of Action
Compounds with trifluoromethyl groups are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
It’s worth noting that fluorinated drugs have been reported to undergo microbial degradation, which could potentially impact various biochemical pathways .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
It’s worth noting that trifluoromethyl-substituted prolines have been reported to introduce potential perturbations in protein stability and dynamics .
Action Environment
It’s known that the stability of organoboron compounds, which are often used in reactions involving trifluoromethyl groups, can be influenced by air and moisture .
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
Cellular Effects
Compounds with trifluoromethyl groups have been shown to have various effects on cells, such as inhibiting the proliferation, migration, and invasion of tumor cells .
Molecular Mechanism
Compounds with trifluoromethyl groups are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Metabolic Pathways
Compounds with trifluoromethyl groups are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the introduction of the trifluoromethyl group into the pyrrole ring. One common method is the reaction of a suitable pyrrole precursor with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: It is explored for potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of advanced materials and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethylbenzenes: Another class of compounds with the trifluoromethyl group, used in various applications
Uniqueness
Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate is unique due to its specific structure, which combines the trifluoromethyl group with the pyrrole ring and ester functionality.
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-3-11-5(4)7(8,9)10/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREJVHZMQZKVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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